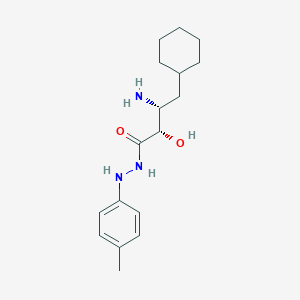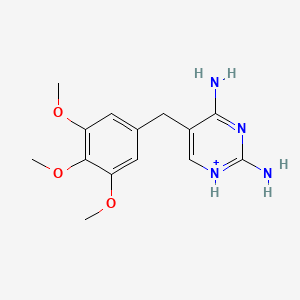
2,4-Diamino-5-(3,4,5-trimethoxy-benzyl)-pyrimidin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diamino-5-(3,4,5-Trimethoxy-Benzyl)-Pyrimidin-1-Ium is a synthetic organic compound known for its significant antibacterial properties It is structurally characterized by a pyrimidine ring substituted with amino groups at positions 2 and 4, and a benzyl group substituted with methoxy groups at positions 3, 4, and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-5-(3,4,5-Trimethoxy-Benzyl)-Pyrimidin-1-Ium typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with guanidine in the presence of a base. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the pyrimidine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium methoxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-5-(3,4,5-Trimethoxy-Benzyl)-Pyrimidin-1-Ium undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines and benzyl derivatives, which can have different biological activities and properties.
Scientific Research Applications
2,4-Diamino-5-(3,4,5-Trimethoxy-Benzyl)-Pyrimidin-1-Ium has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: It is investigated for its antibacterial properties and potential use in developing new antibiotics.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals
Mechanism of Action
The antibacterial activity of 2,4-Diamino-5-(3,4,5-Trimethoxy-Benzyl)-Pyrimidin-1-Ium is primarily due to its ability to inhibit dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolate. This inhibition disrupts the synthesis of nucleotides, leading to the inhibition of bacterial DNA replication and cell division . The compound binds to the active site of the enzyme, preventing the conversion of dihydrofolate to tetrahydrofolate.
Comparison with Similar Compounds
2,4-Diamino-5-(3,4,5-Trimethoxy-Benzyl)-Pyrimidin-1-Ium is similar to other pyrimidine-based antibacterial agents, such as trimethoprim. its unique substitution pattern with methoxy groups at positions 3, 4, and 5 of the benzyl ring gives it distinct properties and potentially different biological activities . Other similar compounds include:
Trimethoprim: A widely used antibacterial agent with a similar mechanism of action.
Pyrimethamine: An antimalarial drug that also inhibits dihydrofolate reductase.
Methotrexate: A chemotherapy agent that targets dihydrofolate reductase but is used primarily in cancer treatment.
By understanding the unique properties and applications of this compound, researchers can continue to explore its potential in various scientific and industrial fields.
Properties
Molecular Formula |
C14H19N4O3+ |
|---|---|
Molecular Weight |
291.33 g/mol |
IUPAC Name |
5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-1-ium-2,4-diamine |
InChI |
InChI=1S/C14H18N4O3/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15/h5-7H,4H2,1-3H3,(H4,15,16,17,18)/p+1 |
InChI Key |
IEDVJHCEMCRBQM-UHFFFAOYSA-O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=C[NH+]=C(N=C2N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2r,3r)-3-Amino-2-Hydroxy-4-Phenylbutanoyl]-L-Leucine](/img/structure/B10760061.png)
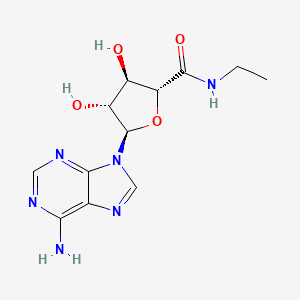
![4-Carbamoyl-4-{[6-(difluoro-phosphono-methyl)-naphthalene-2-carbonyl]-amino}-butyric acid](/img/structure/B10760066.png)

![4-((3R,4S,5R)-4-Amino-3,5-dihydroxy-hex-1-ynyl)-5-fluoro-3-[1-(3-methoxy-1H-pyrrol-2-YL)-meth-(Z)-ylidene]-1,3-dihydro-indol-2-one](/img/structure/B10760090.png)
![(4'-{[Allyl(methyl)amino]methyl}-1,1'-biphenyl-4-YL)(4-bromophenyl)methanone](/img/structure/B10760098.png)
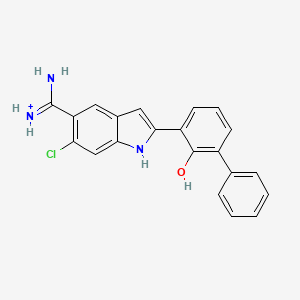
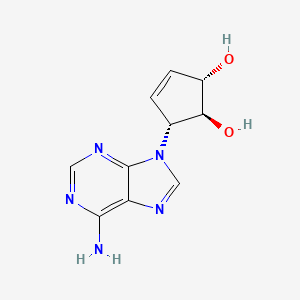
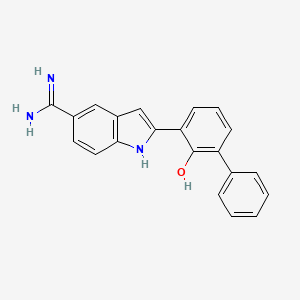
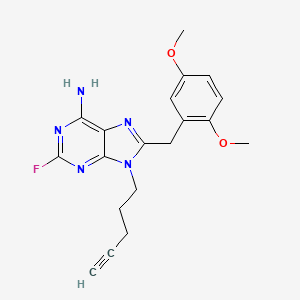
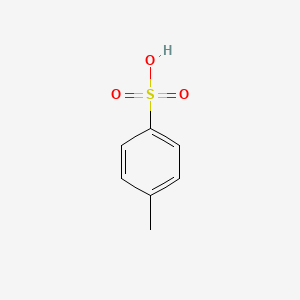
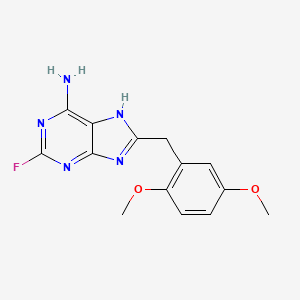
![3-Amino-4-{3-[2-(2-propoxy-ethoxy)-ethoxy]-propylamino}-cyclobut-3-ene-1,2-dione](/img/structure/B10760154.png)
